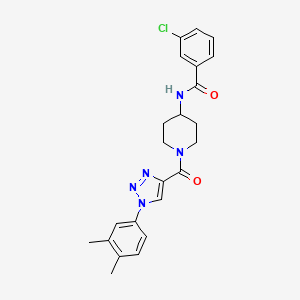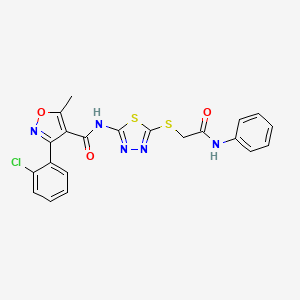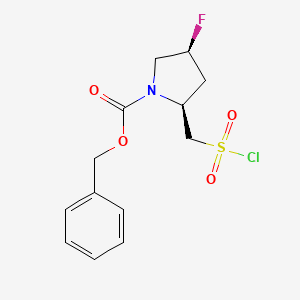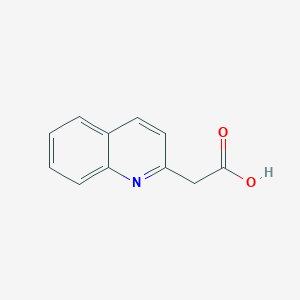
3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound known for its diverse applications in scientific research It features a unique combination of functional groups, including a triazole ring and a piperidine ring, linked through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves several key steps:
Formation of 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole: : This can be achieved via a cycloaddition reaction between an alkyne and an azide, often under Cu(I) catalysis.
Preparation of N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine): : This step involves the acylation of piperidin-4-amine with the previously synthesized triazole derivative.
Synthesis of 3-chlorobenzoyl chloride: : This intermediate is prepared by the chlorination of benzoyl chloride.
Final coupling reaction: : The 3-chlorobenzoyl chloride reacts with N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-amine) in the presence of a base (such as triethylamine) to form the final compound.
Industrial Production Methods
Large-scale production may employ optimized reaction conditions to ensure high yield and purity. This often involves:
Use of continuous flow reactors to control reaction conditions precisely.
Advanced purification techniques like recrystallization or chromatography to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide undergoes several types of chemical reactions:
Oxidation: : The triazole ring can be oxidized under strong oxidizing conditions.
Reduction: : Amide and triazole groups can be reduced under appropriate conditions.
Substitution: : The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation can lead to triazole oxide derivatives.
Reduction yields the corresponding amine or alcohol derivatives.
Substitution results in various substituted benzamides.
Scientific Research Applications
3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide finds applications in:
Chemistry: : As a precursor in organic synthesis, enabling the construction of complex molecules.
Biology: : Studied for its potential as a biochemical probe or drug lead.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Used in the development of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Interacts with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : Modulates signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Compared to other benzamide derivatives, 3-chloro-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its unique structure, which combines multiple pharmacophores. Similar compounds include:
3-chloro-N-(1-(1-(phenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
3-chloro-N-(1-(1-(2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
These derivatives exhibit different biological activities and chemical properties, highlighting the importance of structural variations in drug design and material science.
Properties
IUPAC Name |
3-chloro-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2/c1-15-6-7-20(12-16(15)2)29-14-21(26-27-29)23(31)28-10-8-19(9-11-28)25-22(30)17-4-3-5-18(24)13-17/h3-7,12-14,19H,8-11H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKSIZAVDRTQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2909688.png)
![3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/new.no-structure.jpg)
![4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B2909691.png)
![N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2909695.png)
![N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2909697.png)
![5-ethoxy-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2909699.png)

![Methyl 2-[(4-benzylpiperidino)methyl]-3-{[(2,6-diisopropylanilino)carbonyl]amino}benzenecarboxylate](/img/structure/B2909704.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{2-[butyl(methyl)amino]ethyl}benzamide](/img/structure/B2909705.png)
![N6-(3-chlorophenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909706.png)
